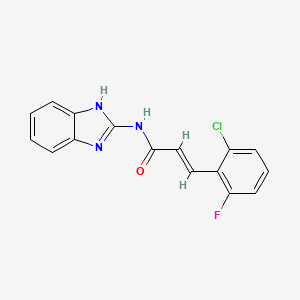
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide, also known as BFA-1, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BFA-1 belongs to the class of benzimidazole acrylamides and is known for its ability to inhibit the activity of certain enzymes and proteins. In
Wirkmechanismus
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded or damaged proteins, which can induce apoptosis in cancer cells. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide also inhibits the activity of HDACs, which are involved in the regulation of gene expression. This leads to the upregulation of certain genes, which can also induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. It has also been shown to have anti-inflammatory properties, as it can inhibit the activity of certain enzymes involved in the inflammatory response. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to study the specific roles of these enzymes and proteins in various cellular processes. However, one limitation of using N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells.
Zukünftige Richtungen
There are several future directions for the research of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to develop more selective inhibitors of the proteasome and HDACs, which could have fewer side effects than N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide for its potential therapeutic applications.
Synthesemethoden
The synthesis of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 2-(2-aminophenyl)benzimidazole in the presence of acetic acid. The resulting compound is then treated with acryloyl chloride to obtain N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. The yield of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and proteins, such as the proteasome and histone deacetylases (HDACs), which are involved in various cellular processes. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-(1H-benzimidazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c17-11-4-3-5-12(18)10(11)8-9-15(22)21-16-19-13-6-1-2-7-14(13)20-16/h1-9H,(H2,19,20,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFSCKWHPJNPNB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

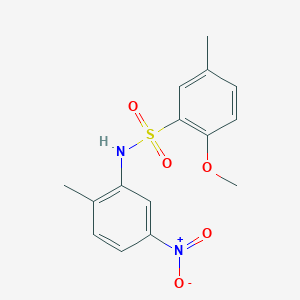
![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)

![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
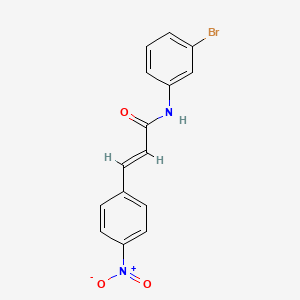
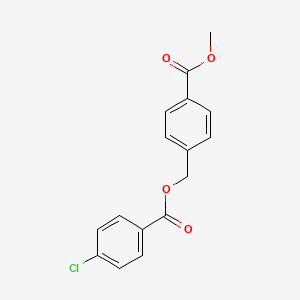
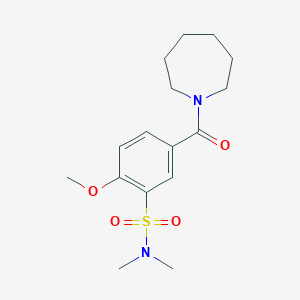
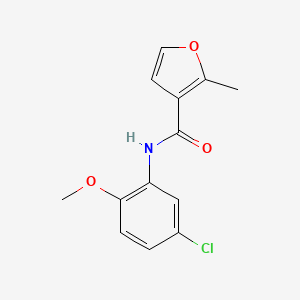
![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)
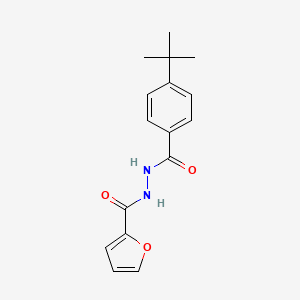
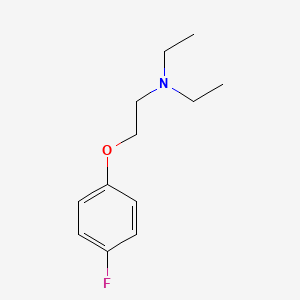
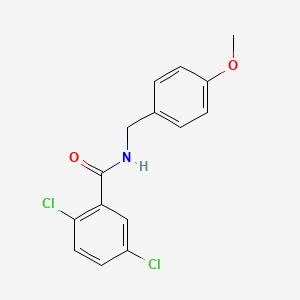

![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)